molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

Ethyl isoxazole-3-carboxylate

Cat. No.: B046841
CAS No.: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Description

Ethyl isoxazole-3-carboxylate (C₆H₇NO₃, MW 141.13 g/mol) is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl ester group at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Synthesis: The compound is synthesized via cyclization reactions. For example, describes a Ru-catalyzed reaction using ethyl 2-chloro-2-(hydroxyimino)acetate and other reagents, yielding derivatives like ethyl 4-(2-(dibenzylamino)-3-methoxy-2-methyl-3-oxopropyl)isoxazole-3-carboxylate (57% yield) . Another method involves bromination of precursor compounds (e.g., ), achieving 58% yield for ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate .

Applications: this compound derivatives are key in drug discovery. highlights its role in synthesizing inhibitors, such as ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate (15% yield), which shows activity against specific enzymatic targets . demonstrates its use in developing membrane-bound pyrophosphatase inhibitors, exemplified by ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (80% yield) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air, yielding 3,5-disubstituted isoxazole . Another method involves the cyclization of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Chemistry

Role as a Building Block:
EIC is a versatile intermediate in organic synthesis, facilitating the construction of diverse organic compounds. Its unique isoxazole structure allows for various chemical transformations, making it invaluable in the development of complex molecules.

Application Details
Synthesis of Organic Compounds Utilized in the formation of pharmaceuticals and agrochemicals.
Reactivity Participates in cycloaddition and condensation reactions, enhancing yield and specificity.

Pharmaceutical Development

Drug Candidate Formation:
EIC plays a crucial role in the synthesis of potential drug candidates, especially those targeting anti-inflammatory and anti-cancer pathways. Its structural properties enable effective interactions with biological targets.

Pharmaceutical Applications Examples
Anti-inflammatory Agents Used in synthesizing compounds that inhibit inflammation pathways.
Anti-cancer Agents Integral in developing molecules that target cancer cell proliferation.

Case Study: Synthesis of Anti-Cancer Compounds

Research has demonstrated that EIC derivatives exhibit promising activity against various cancer cell lines. For instance, studies showed that modifications to the EIC structure resulted in enhanced cytotoxicity against breast cancer cells, highlighting its potential as a lead compound in cancer therapy.

Material Science

Advanced Materials Development:
EIC is employed in formulating advanced materials such as polymers and coatings. Its inclusion enhances the chemical resistance and durability of these materials.

Material Science Applications Details
Polymer Formulation Enhances thermal stability and mechanical properties of polymers.
Coatings Development Improves resistance to environmental degradation.

Biochemical Research

Enzyme Inhibition Studies:
EIC is utilized to investigate enzyme inhibitors, providing insights into metabolic pathways and therapeutic targets.

Biochemical Applications Details
Metabolic Pathway Analysis Aids in understanding enzyme mechanisms and interactions.
Therapeutic Target Identification Facilitates the discovery of new drug targets.

Case Study: Enzyme Inhibition

In studies focusing on metabolic enzymes, EIC derivatives were shown to inhibit specific pathways involved in disease progression, suggesting their potential use as therapeutic agents.

Agricultural Chemistry

Herbicides and Pesticides Development:
EIC contributes to the formulation of effective herbicides and pesticides, enhancing crop protection solutions.

Agricultural Applications Details
Herbicide Development Used to synthesize compounds that effectively control weed growth.
Pesticide Formulation Enhances bioavailability of active ingredients for improved efficacy.

Case Study: Crop Protection

Research indicates that EIC-based formulations significantly improve the efficacy of existing herbicides, leading to better crop yields and reduced environmental impact.

Mechanism of Action

The mechanism of action of ethyl isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their function. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl isoxazole-3-carboxylate derivatives vary in substituents at the 4-, 5-, or adjacent positions, significantly altering their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound Derivatives

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties/Applications Source (Evidence ID)
This compound C₆H₇NO₃ 141.13 None Intermediate for drug synthesis
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate C₇H₉NO₄ 171.15 Hydroxymethyl (C5) Pharmaceutical intermediate; high purity available (99.999%)
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate C₈H₈BrNO₄ 262.06 Bromoacetyl (C5) Reactive precursor (hazardous: causes burns)
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate C₁₃H₁₃NO₃ 231.25 3-Methylphenyl (C5) Membrane-bound pyrophosphatase inhibitor (80% yield)
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate C₁₂H₁₁BrN₂O₃ 335.14 Amino and 4-bromophenyl (C4/C5) Building block for bioactive molecules

Key Findings:

Reactivity: Bromoacetyl-substituted derivatives (e.g., C₈H₈BrNO₄) exhibit high reactivity due to the electron-withdrawing bromine atom, enabling nucleophilic substitutions . In contrast, hydroxymethyl derivatives (C₇H₉NO₄) are less reactive but serve as stable intermediates for further functionalization . Aryl-substituted derivatives (e.g., C₁₃H₁₃NO₃) enhance lipophilicity, improving membrane permeability in inhibitors .

Biological Activity: Ethyl 5-(2-(pyridin-4-ylamino)oxazol-4-yl)isoxazole-3-carboxylate (C₁₄H₁₂N₄O₄) demonstrated inhibitory activity with HRMS-validated structure (m/z 301.0999) .

Safety and Handling :

  • Bromoacetyl derivatives require careful handling due to their corrosive nature (Risk Phrase: R34) , whereas hydroxymethyl and aryl-substituted analogs pose lower risks .

Biological Activity

Ethyl isoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies illustrating its therapeutic potential.

Chemical Structure and Synthesis

This compound (C₆H₇NO₃) features a five-membered isoxazole ring with a carboxylate functional group. The compound can be synthesized through various methods, including cycloaddition reactions and palladium-catalyzed hydrogenation processes. For instance, one synthetic route involves the reaction of propargyl benzoate with ethyl nitroacetate under basic conditions, yielding high purity and yield of the desired product .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various enzymes and receptors. Key areas of research include:

  • Enzyme Inhibition : Studies have shown that derivatives of isoxazole-3-carboxylic acids, including this compound, can inhibit several enzymes effectively. For instance, certain derivatives demonstrated IC₅₀ values ranging from 7.3 μM to over 2 mM against specific targets, indicating varying potency based on structural modifications .
  • Neuroprotective Effects : Research indicates that compounds related to this compound may exert neuroprotective effects in models of ischemic stroke by inhibiting specific pathways involved in neuronal damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes findings from SAR studies:

Compound DerivativeIC₅₀ (μM)Notes
This compound110Base compound
Compound 560Enhanced activity with specific substitutions
Compound 912Promising despite lacking carboxylic functionality
Compound 22a10Most active derivative identified in studies

These results suggest that both the presence and positioning of electron-withdrawing groups significantly influence the inhibitory activity against target enzymes .

Neuroprotective Mechanisms

A notable study explored the neuroprotective properties of this compound derivatives in rodent models. The compounds were administered post-middle cerebral artery occlusion, leading to significant reductions in infarction size and neuronal damage. The mechanism was linked to inhibition of glucocorticoid-mediated pathways, suggesting therapeutic potential for neurodegenerative disorders .

Anticancer Activity

Another investigation assessed the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The study highlighted the importance of functional group variations in enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl isoxazole-3-carboxylate derivatives?

this compound derivatives are typically synthesized via cyclization reactions using Claisen adducts and hydroxylamine hydrochloride. For example, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is prepared by reacting substituted aryl ketones with ethyl 2-chloro-2-(hydroxyimino)acetate in dichloromethane, followed by purification via silica gel chromatography (yields: 70–85%) . Stannane-based intermediates, such as Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, are synthesized using ethynyltributylstannane and potassium carbonate, achieving 75% yield .

Q. How are this compound derivatives characterized structurally?

Structural confirmation relies on 1H-NMR , 13C-NMR , and IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C13H13NO4: 247.2466 Da) . For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. What safety precautions are essential when handling this compound compounds?

These compounds exhibit H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, safety goggles, and flame-retardant lab coats. Work in fume hoods to avoid vapor inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl 5-aryl isoxazole-3-carboxylates with varying substituents?

Substituent-dependent reactivity requires tailored conditions:

  • Electron-donating groups (e.g., methoxy) : Use mild bases (K2CO3) and polar aprotic solvents (DMF) to enhance nucleophilic attack .
  • Sterically hindered aryl groups : Extend reaction times (24–48 hours) and employ high-pressure reactors to improve yields .
  • Halogenated derivatives : Optimize stoichiometry (1:1.2 ratio of ketone to hydroxylamine) to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?

  • NMR discrepancies : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
  • Mass spectrometry anomalies : Compare experimental HRMS with computational predictions (e.g., Gaussian-based molecular modeling) .
  • Crystallographic conflicts : Validate unit cells using SHELXD for phase refinement and check for twinning artifacts .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position activate the isoxazole ring for nucleophilic substitution, while electron-donating groups (e.g., methoxy) reduce reactivity .
  • Steric effects : Bulky substituents (e.g., tert-butyl in Ethyl 5-(tert-butoxycarbonylamino)isoxazole-3-carboxylate) hinder access to the 4-position, directing reactions to the 5-position .

Q. What computational methods predict the stability and reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility (e.g., topological polar surface area = 61.6 Ų correlates with hydrophilicity) .
  • ADMET profiling : Use SwissADME to predict bioavailability and metabolic stability for drug development .

Q. How to handle discrepancies in melting points reported for the same derivative across studies?

  • Purity analysis : Confirm via HPLC (≥95% purity) and elemental analysis (C, H, N within 0.3% of theoretical values) .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystal forms .
  • Reproducibility : Standardize crystallization solvents (e.g., ethyl acetate/hexane) and cooling rates .

Properties

IUPAC Name

ethyl 1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWKTOBQOSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434429
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-70-9
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting acetylene was obtained as described in Example 118. The 3-carboethoxy isoxazole intermediate was obtained by cycloaddition of the nitrile oxide generated in situ from ethyl nitroacetate, di-t-butyldicarbonate and 4-dimethylaminopyridine. The amide was obtained from the 3-carboethoxy isoxazole intermediate by hydrolysis to the acid, conversion to the acyl chloride and reaction with ammonia. LRMS (ESI+) m/z: 358.0 (M−H+ C15H14F3N3O4 requires 358.0)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl isoxazole-3-carboxylate
Ethyl isoxazole-3-carboxylate
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Ethyl isoxazole-3-carboxylate

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